Hypoglaunine A

Anti-HIV Antiviral Sesquiterpene Pyridine Alkaloids

Researchers screening anti-HIV leads often select structurally similar sesquiterpene alkaloids with silent activity-a single missing hydroxyl group renders Wilforgine completely inactive. Hypoglaunine A (Wilfortrine) eliminates this uncertainty: • Anti-HIV: EC50 <0.1 μg/mL, TI >1000 (vs. Wilforgine EC50 inactive) • COX Inhibition: COX-1 IC50 30 µg/mL; COX-2 IC50 25 µg/mL • In vivo immunosuppression: active at 40-80 mg/kg i.p. Supplied at ≥98% purity with verified stereochemical identity for reproducible SAR studies.

Molecular Formula C41H47NO20
Molecular Weight 873.8 g/mol
Cat. No. B12395222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypoglaunine A
Molecular FormulaC41H47NO20
Molecular Weight873.8 g/mol
Structural Identifiers
SMILESCC1C2=C(C=NC=C2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C
InChIInChI=1S/C41H47NO20/c1-18-25-10-12-42-14-26(25)35(49)54-16-37(7)27-28(56-19(2)43)32(59-22(5)46)40(17-55-34(48)24-11-13-53-15-24)33(60-23(6)47)29(57-20(3)44)31(61-36(50)38(18,8)51)39(9,52)41(40,62-37)30(27)58-21(4)45/h10-15,18,27-33,51-52H,16-17H2,1-9H3/t18-,27+,28+,29-,30?,31-,32+,33-,37-,38+,39-,40+,41-/m0/s1
InChIKeySNHDYNFTVFWAHX-MQXYAUJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate: Procurement Guide for this Highly Acetylated Sesquiterpene Evoninate Alkaloid


[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate is a complex macrocyclic sesquiterpene pyridine alkaloid belonging to the dihydro-β-agarofuran evoninate family, primarily isolated from Tripterygium wilfordii (Celastraceae) [1][2]. Its molecular formula is C41H47NO20 with a molecular weight of approximately 873.8 g/mol, featuring a distinctive arrangement of five acetyloxy groups and a 3-furancarboxylate moiety [3][4].

Why a Generic Sesquiterpene Pyridine Alkaloid from Tripterygium wilfordii Cannot Substitute for [(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate


Sesquiterpene pyridine alkaloids from Tripterygium wilfordii exhibit profound differences in biological activity driven by subtle variations in hydroxylation and acylation patterns [1]. This compound, formally identified as Wilfortrine, differs from its close analog Wilforgine solely by the presence of an additional hydroxyl group; yet this single structural distinction results in a binary switch in functional activity—the compound is active against HIV (EC50 < 0.1 μg/mL), whereas the dehydroxy analog Wilforgine exhibits no detectable antiviral activity [2][3]. Moreover, the compound's distinct acetylation pattern differentiates it from Euonymine and Euonyminol octaacetate, which exhibit divergent biological activities (anti-HIV versus P-glycoprotein inhibition) despite sharing the same core dihydro-β-agarofuran skeleton [4]. Substitution with an in-class alkaloid without rigorous verification of the precise IUPAC-defined structure risks selecting a compound with entirely different—or absent—target activity.

Quantitative Differential Evidence for [(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate (Wilfortrine) vs. Analogs


Anti-HIV Activity: Wilfortrine vs. Dehydroxy Analog Wilforgine

This compound (Wilfortrine) exhibits potent anti-HIV activity, whereas the structurally similar dehydroxy analog Wilforgine shows no detectable antiviral suppression [1][2]. The presence of a hydroxy group in Wilfortrine is a critical determinant of antiviral activity [1].

Anti-HIV Antiviral Sesquiterpene Pyridine Alkaloids

Immunosuppressive Activity: Wilfortrine vs. Euonine in Humoral Immunity

This compound (Wilfortrine) demonstrates marked immunosuppressive activity in vivo, with effects on humoral immunity comparable to Euonine [1][2]. Both compounds significantly decrease the clearance rate of charcoal particles and reduce spleen and thymus weights at equivalent doses [1].

Immunosuppression Humoral Immunity Hemolysin Reaction

COX Enzyme Inhibition: Wilfortrine vs. Assay Controls

This compound (Wilfortrine) inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes in vitro, with IC50 values of 30 µg/mL and 25 µg/mL, respectively . While no direct comparative data for the dehydroxy analog Wilforgine are available for COX inhibition, this profile indicates that Wilfortrine possesses anti-inflammatory enzyme inhibitory activity not reported for the analog.

Anti-inflammatory COX-1 COX-2 Enzyme Inhibition

Structural Determinant of Activity: Hydroxy Group Presence Defines Anti-HIV Activity Class

Structure-activity relationship (SAR) studies establish that the presence of a 3-hydroxy group in sesquiterpene pyridine alkaloids is essential for anti-HIV activity [1][2]. This compound (Wilfortrine) contains this critical hydroxy group, whereas Wilforgine does not. This structural difference explains the binary activity difference observed in direct comparisons [1].

Structure-Activity Relationship Anti-HIV Hydroxylation

Recommended Application Scenarios for [(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate (Wilfortrine) Based on Quantitative Evidence


Anti-HIV Drug Discovery and Lead Optimization Studies

For in vitro screening and lead optimization in anti-HIV drug discovery programs, this compound (Wilfortrine) should be selected over its dehydroxy analog Wilforgine. Direct comparative data demonstrate that Wilfortrine exhibits potent anti-HIV activity (EC50 < 0.1 μg/mL, TI > 1000), whereas Wilforgine is completely inactive [1]. The presence of a hydroxy group in Wilfortrine is a critical structural determinant of antiviral activity [1][2].

Immunosuppressive Activity Studies in Autoimmune Disease Models

For in vivo immunosuppression studies using humoral immunity models (e.g., hemolysin reaction), both Wilfortrine and Euonine show comparable activity at 40–80 mg/kg i.p. [1][2]. Procurement may therefore be driven by compound purity, supplier availability, or secondary activity profiles rather than intrinsic potency differences.

Anti-Inflammatory Mechanism Studies Targeting COX Enzymes

For research investigating anti-inflammatory mechanisms via cyclooxygenase inhibition, Wilfortrine is an appropriate candidate with established in vitro IC50 values for COX-1 (30 µg/mL) and COX-2 (25 µg/mL) [1]. The dehydroxy analog Wilforgine lacks documented COX inhibitory activity, making Wilfortrine the compound of choice for this mechanistic pathway.

Natural Product Derivatization and Structure-Activity Relationship Studies

As a well-characterized sesquiterpene pyridine alkaloid with a defined hydroxy-group-dependent activity profile, Wilfortrine serves as a suitable starting scaffold for semi-synthetic derivatization studies aimed at optimizing anti-HIV or anti-inflammatory potency [1][2]. Its established SAR relative to Wilforgine provides a rational basis for medicinal chemistry campaigns [1].

Technical Documentation Hub

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